molecular formula C15H14N4 B5249302 2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile

2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile

Cat. No.: B5249302
M. Wt: 250.30 g/mol
InChI Key: XTCVKFKJOIXNJR-ZRDIBKRKSA-N
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Description

2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile is a complex organic compound known for its unique structure and reactivity. This compound features a quinoline core with a dimethylaminomethylidene substituent, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile typically involves the reaction of quinoline derivatives with dimethylaminomethylidene reagents. One common method includes the use of Lawesson’s reagent for selective thionation, followed by transamination reactions . The optimal temperature and reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminomethylidene group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include inhibition of enzymatic activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-19(2)10-12-7-11-5-3-4-6-14(11)18-15(12)13(8-16)9-17/h3-6,10,18H,7H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCVKFKJOIXNJR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC=CC=C2NC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CC2=CC=CC=C2NC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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